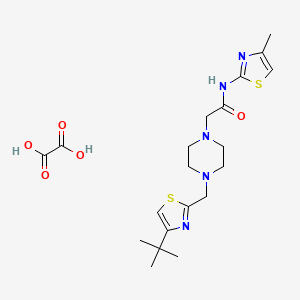![molecular formula C24H16N4O4 B2862015 1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901246-65-9](/img/structure/B2862015.png)
1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is an organic compound with a complex fused ring system. It incorporates nitrophenyl and tolyl groups, a dioxolo moiety, and a pyrazoloquinoline core. This structure suggests the compound may exhibit a wide range of pharmacological and industrial applications due to its multifunctional nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting from commercially available reactants:
Step 1: : Formation of the nitrophenyl moiety through nitration of a suitable aromatic precursor.
Step 2: : Preparation of the pyrazoloquinoline core involves cyclization reactions, often using heat and strong acids as catalysts.
Step 3: : Introduction of the dioxolo ring, which can be achieved via intramolecular cyclization involving appropriate dihydroxy precursors.
Step 4: : Coupling of the p-tolyl group, usually through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity:
Scale-up Process: : Involves using batch reactors with precise control over temperature, pressure, and reactant concentrations.
Purification: : Methods like recrystallization, chromatography, and distillation are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several chemical reactions, including:
Oxidation: : The nitrophenyl group can undergo oxidative transformations.
Reduction: : Nitrophenyl and quinoline groups are susceptible to reduction, forming amino derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon, or chemical reduction with tin(II) chloride.
Substitution: : Halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidative Products: : Nitro to nitroso or amino derivatives.
Reductive Products: : Primary and secondary amines.
Substitution Products: : Halo- and alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry
Reagents: : Used as intermediates in synthesizing complex molecules.
Biology
Enzyme Inhibition: : Studies show potential as enzyme inhibitors.
Fluorescent Probes: : The dioxolo ring can be used in designing fluorescent probes for biological imaging.
Medicine
Pharmacology: : Investigated for anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry
Material Science: : Component in manufacturing advanced materials like organic semiconductors.
Mecanismo De Acción
The compound's effects depend on its molecular interactions:
Targets: : Binds to specific proteins or enzymes, inhibiting their action.
Pathways: : Modulates biochemical pathways, particularly those involving redox reactions and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[4,3-c]quinoline: : Similar core structure without the nitrophenyl and dioxolo groups.
3-nitrophenyl-p-tolyl analogs: : Differ only in the quinoline core modifications.
Highlighting Uniqueness
Versatility: : Unique combination of functional groups confers diverse reactivity.
Applications: : Broader spectrum of applications compared to simpler analogs.
And there you have it—a detailed look at 1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, covering its synthesis, reactions, applications, mechanism of action, and comparisons. Any other chemistry wonders you'd like to explore?
Propiedades
IUPAC Name |
5-(4-methylphenyl)-3-(3-nitrophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4/c1-14-5-7-15(8-6-14)23-19-12-25-20-11-22-21(31-13-32-22)10-18(20)24(19)27(26-23)16-3-2-4-17(9-16)28(29)30/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYSGIHXDQVELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide](/img/structure/B2861933.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861934.png)
![1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2861935.png)


![(1S)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine](/img/structure/B2861942.png)
![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2861949.png)
![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2861950.png)


![(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2861954.png)

